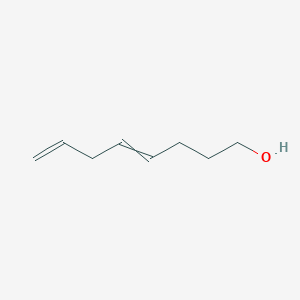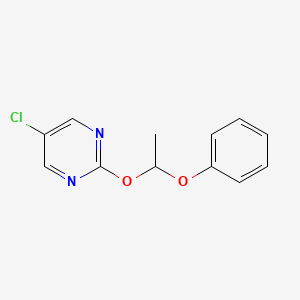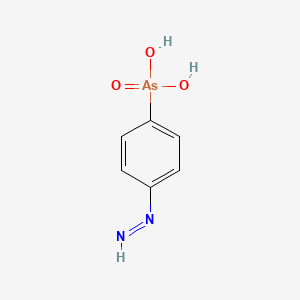
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester is a chemical compound with the molecular formula C15H22N2O2 It is known for its unique structure, which includes a piperidine ring substituted with a phenyl group and an ethyl ester functional group
Méthodes De Préparation
The synthesis of carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester can be achieved through several routes. One common method involves the reaction of carbamoyl chlorides with alcohols. Another approach is the addition of alcohols to isocyanates. Industrial production methods often utilize carbonate esters reacting with ammonia . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The phenyl group and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and phenyl group allow it to fit into specific binding sites, influencing the activity of these targets. The compound can modulate biochemical pathways by either activating or inhibiting the function of these molecular targets .
Comparaison Avec Des Composés Similaires
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester can be compared with similar compounds such as:
Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has a similar structure but with a chlorine substituent on the phenyl ring, which can alter its reactivity and applications.
Carbamic acid, phenyl-, methyl ester: This compound lacks the piperidine ring, making it less complex and potentially less versatile in certain applications.
4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester: This compound is closely related but differs in the position of the ester group, which can affect its chemical properties and reactivity.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
83783-74-8 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
ethyl N-[(4-phenylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14(18)17-12-15(8-10-16-11-9-15)13-6-4-3-5-7-13/h3-7,16H,2,8-12H2,1H3,(H,17,18) |
Clé InChI |
SGQKAQRPCIENHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCC1(CCNCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


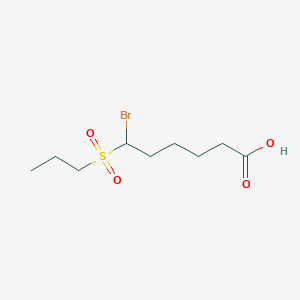
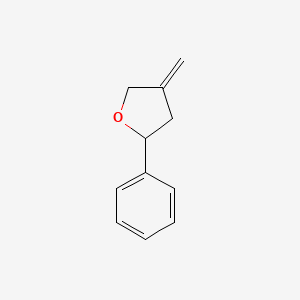
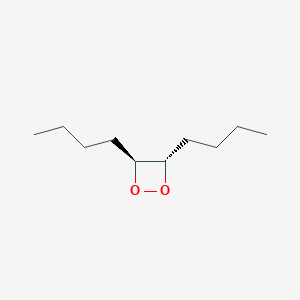
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
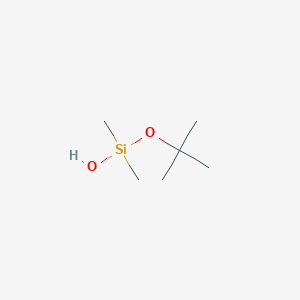
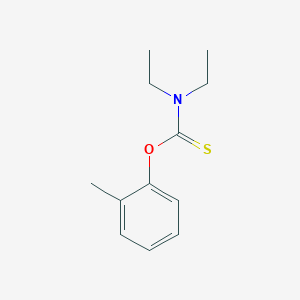
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)
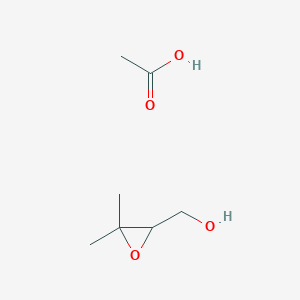

![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
